molecular formula C27H24N4O3S B2583843 N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-50-0

N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2583843
CAS No.: 536706-50-0
M. Wt: 484.57
InChI Key: UYWSCSROFNOERS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with significant biological activity. The structure includes a pyrimidine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 444.6 g/mol. The compound features a thioacetamide functional group linked to a pyrimidine derivative, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight444.6 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Properties

Research has indicated that compounds containing pyrimidine derivatives exhibit potent antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis and function .

Antitumor Activity

Several studies have focused on the antitumor potential of pyrimidine derivatives. For example, compounds related to this structure have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of synthesized thieno[2,3-d]pyrimidine derivatives:

  • Compound VII showed an IC50 value of 27.6 µM against MDA-MB-231 cells.
  • Structure Activity Relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance cytotoxicity compared to other substituents.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by mimicking natural substrates.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
  • Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusGrowth inhibition
AntitumorMDA-MB-231, A549Cytotoxicity (IC50 = 27.6 µM)
MechanismDNA synthesis inhibitionInduction of apoptosis

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-11-17(2)13-18(12-16)28-23(32)15-35-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)19-7-6-8-20(14-19)34-3/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWSCSROFNOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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